BenchChemオンラインストアへようこそ!

Ivermectin Impurity D

Impurity profiling High-resolution mass spectrometry Structure elucidation

Procure Ivermectin Impurity D (CAS 102190-55-6, 28-oxoH2B1a), the EP-listed oxidative degradation marker, as a certified reference standard. This 5-O-demethyl-28-oxo derivative (C₄₈H₇₂O₁₅, MW 889.08 Da) is essential for stability-indicating RP-HPLC method development per EP Monograph 1336. Supplied with comprehensive COA (HPLC, NMR, MS), it enables unambiguous peak assignment at ≤0.05% disregard threshold. ISO 17034-certified material supports ANDA/DMF submissions. Requires -20°C storage. For R&D use only.

Molecular Formula C48H72O15
Molecular Weight 889.1 g/mol
CAS No. 102190-55-6
Cat. No. B601521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin Impurity D
CAS102190-55-6
Synonyms28-Oxo Ivermectin B1a (Impurity);  5-O-Demethyl-22,23-dihydro-28-oxo-avermectin A1a;  Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv.
Molecular FormulaC48H72O15
Molecular Weight889.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(=O)OC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,19,24-25,27,29-32,34-44,49-50,53H,11,16-18,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,47+,48+/m0/s1
InChIKeySOVJPRRDKZIUGJ-NZWFHOADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Ivermectin Impurity D (CAS 102190-55-6): Chemical Identity and Pharmacopoeial Classification for API Reference Standard Sourcing


Ivermectin Impurity D (CAS 102190-55-6), chemically designated as 5-O-Demethyl-28-oxo-22,23-dihydroavermectin A1a and synonymously known as 28-oxoH2B1a, is a European Pharmacopoeia (EP)-listed process-related impurity of the antiparasitic macrocyclic lactone drug substance Ivermectin [1]. The compound possesses the molecular formula C48H72O15 with a monoisotopic molecular weight of 889.08 Da, and is characterized by a ketone functional group at the C-28 position arising from oxidative modification during synthesis [2]. As an EP-designated reference standard, it is supplied with comprehensive characterization data—including HPLC, NMR, and MS spectra—to support regulatory compliance in analytical method development, validation, and quality control [3].

Why Ivermectin Impurity D Cannot Be Substituted by Other Ivermectin-Related Impurities in Analytical or Regulatory Workflows


Ivermectin drug substance is a defined mixture of two principal homologues—H2B1a (C48H74O14, ≥80%) and H2B1b (C47H72O14, ≤20%)—alongside a panel of structurally distinct EP-listed impurities designated A through K, each arising from different synthetic pathways or degradation routes [1]. Ivermectin Impurity D is uniquely characterized by a dual modification: 5-O-demethylation combined with C-28 oxidation to a ketone, yielding a molecular formula (C48H72O15; MW 889.08) that differs from the parent H2B1a (C48H74O14; MW 875.09) by a net mass shift of +14 Da and from other co-occurring impurities such as Impurity A (C48H72O14; MW 873.10), Impurity G (C34H50O8; MW 586.77), and Impurity E (C49H76O14; MW 889.13) . These distinct physicochemical and chromatographic properties mean that Impurity D cannot be interchanged with any other EP Ivermectin impurity for method development, system suitability testing, or regulatory submission without compromising the specificity, accuracy, and compliance of the analytical procedure .

Quantitative Differentiation Evidence for Ivermectin Impurity D: Comparator-Based Data for Procurement and Method Selection Decisions


Structural and Mass Differentiation of Ivermectin Impurity D Versus the Parent API Component H2B1a

Ivermectin Impurity D (28-oxoH2B1a) is structurally differentiated from the primary API component H2B1a by two covalent modifications: 5-O-demethylation (loss of a methyl group from the C5 methoxy) and oxidation at the C-28 position to a ketone [1]. The net molecular formula change from C48H74O14 (H2B1a) to C48H72O15 (Impurity D) results in a mass increase of approximately 14 Da, corresponding to the formal replacement of two hydrogen atoms with one oxygen atom . This mass shift is analytically resolvable by high-resolution mass spectrometry and provides a definitive identification marker that distinguishes Impurity D from the co-eluting risk associated with other near-isobaric impurities [1].

Impurity profiling High-resolution mass spectrometry Structure elucidation

Batch-Level Occurrence of Ivermectin Impurity D Relative to Co-Occurring EP Impurities in Commercial API

In a representative commercial Ivermectin API batch tested against EP 9.0 specifications, Impurity D was quantified at 0.07% peak area by HPLC, placing it among the lower-abundance impurities in the profile . By comparison, Impurity K (the dominant individual impurity within the RRT 1.3–1.5 window) measured 2.1%, Impurity E at 0.63%, Impurity A at 0.53%, Impurity H at 0.30%, and Impurity J at 0.20% . The regulatory specification for any individual impurity outside the RRT 1.3–1.5 window is NMT 1.0%, meaning Impurity D falls well within the compliant range but must still be resolved from co-eluting species .

API batch analysis Related substances Quality control

Chromatographic Resolution and Regulatory Classification of Impurity D Within the EP Related Substances Framework

The European Pharmacopoeia Monograph 1336 for Ivermectin related substances establishes a tiered specification: impurities eluting within the relative retention time (RRT) window of 1.3–1.5 are subject to a limit of NMT 2.5%, while all other individual unspecified impurities are controlled at NMT 1.0% [1]. Ivermectin Impurity D, as an individually specified EP impurity with a defined chemical structure, is classified within the broader unspecified impurity category and must be chromatographically resolved from both the principal H2B1a and H2B1b peaks and from the RRT 1.3–1.5 impurity cluster . Newer HPLC methods employing fused-core C18 columns (2.7 µm particle size) have demonstrated the capacity to separate up to 27 Ivermectin-related substances, including Impurity D, within a single 25-minute gradient run—representing a significant improvement over legacy USP and EP compendial methods that suffered from co-elution issues [2].

HPLC method validation System suitability Pharmacopoeial compliance

Physicochemical Stability and Special Handling Requirements of Ivermectin Impurity D Versus the Parent API

Ivermectin Impurity D exhibits distinct physicochemical handling requirements compared to the parent Ivermectin API. Vendor technical datasheets consistently specify that Impurity D is hygroscopic and requires storage at -20°C under an inert atmosphere to prevent degradation, whereas Ivermectin drug substance (H2B1a/H2B1b mixture) is typically stored at 2–8°C . The melting point of Impurity D is reported as >160°C with decomposition, and its solubility profile is limited to slight solubility in chloroform and methanol . In contrast, the Ivermectin API is described as a white crystalline powder freely soluble in methylene chloride and soluble in alcohol . These differences in thermal lability and hygroscopicity underscore that Impurity D reference standards require more stringent cold-chain logistics and controlled reconstitution protocols than the parent drug substance .

Stability indicating assays Reference standard handling Storage conditions

Purity and Characterization Data Package of Ivermectin Impurity D Reference Standards Across Commercial Suppliers

Commercially available Ivermectin Impurity D reference standards are supplied with purity levels ranging from 95% to 98% as determined by HPLC, accompanied by comprehensive Certificates of Analysis (COA) that include HPLC chromatograms, NMR spectra (¹H and ¹³C), and high-resolution mass spectra [1]. This level of characterization exceeds the minimum requirements for pharmacopoeial reference standards and is designed to support regulatory submissions including ANDA and DMF filings [2]. In comparison, other EP Ivermectin impurities (e.g., Impurity J, CAS N/A; Impurity F, CAS N/A) are often supplied without full spectroscopic characterization or with lower purity specifications, limiting their utility in formal method validation studies . The availability of ISO 17034-certified Impurity D standards (e.g., from CATO) further provides metrological traceability that is not uniformly available for all Ivermectin impurities [1].

Reference standard procurement Certificate of Analysis Regulatory submission support

Procurement-Relevant Application Scenarios for Ivermectin Impurity D Reference Standards in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for Ivermectin Related Substances Testing per EP Monograph 1336

Ivermectin Impurity D serves as a critical reference marker during the development and validation of stability-indicating RP-HPLC methods intended to comply with the European Pharmacopoeia Monograph 1336. Because modern fused-core column methods can resolve up to 27 Ivermectin-related substances within a single run, including Impurity D at levels as low as 0.07% , a high-purity Impurity D standard is required to establish system suitability criteria, determine relative retention times, and validate quantitation limits at or below the 0.05% disregard threshold. The structural distinctiveness of Impurity D—confirmed by its unique mass (889.08 Da) and chromatographic behavior—enables unambiguous peak assignment in complex chromatograms where co-elution with other low-abundance impurities would otherwise compromise method specificity.

Regulatory Submission Support for ANDA and DMF Filings Requiring Impurity Profile Characterization

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for Ivermectin-containing products, Impurity D reference standards supplied with comprehensive Certificates of Analysis—including HPLC, NMR, and MS data—provide essential documentary evidence of impurity identification and quantification capabilities [1]. The availability of ISO 17034-certified Impurity D standards with metrological traceability to EP reference materials directly supports the regulatory expectation that applicants demonstrate adequate control of all specified and unspecified impurities. The documented batch-level occurrence of Impurity D at approximately 0.07% in commercial API further justifies its inclusion in the impurity profile submitted to regulatory authorities.

Stability Study Monitoring of Ivermectin Drug Substance and Finished Products Under ICH Stress Conditions

Given that Ivermectin Impurity D is associated with oxidative degradation pathways (C-28 oxidation) and that the compound itself exhibits hygroscopicity requiring -20°C storage under inert atmosphere , reference standards of Impurity D are indispensable for monitoring oxidative degradation trends during forced degradation studies conducted per ICH Q1A(R2) guidelines. The distinct storage requirements of Impurity D relative to the parent API (2–8°C storage for Ivermectin vs. -20°C for Impurity D) also inform stability study design, ensuring that reference standard degradation does not confound the accurate quantitation of Impurity D in stressed API and finished product samples.

Quality Control Batch Release Testing in Commercial Ivermectin API Manufacturing

In routine QC batch release testing, Impurity D must be accurately identified and quantified against its NMT 1.0% individual impurity limit as specified in EP and ICH guidelines . The demonstrated batch-to-batch consistency of Impurity D levels (0.07% in the representative COA ) positions this impurity as a meaningful indicator of process consistency. Procurement of a characterized Impurity D reference standard enables QC laboratories to establish calibrated response factors, verify system suitability, and ensure that batch release decisions are based on accurate impurity quantification rather than on presumptive peak assignments.

Quote Request

Request a Quote for Ivermectin Impurity D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.